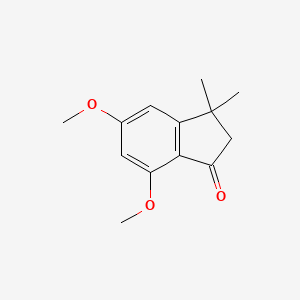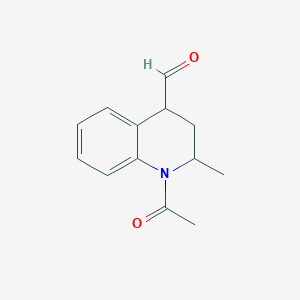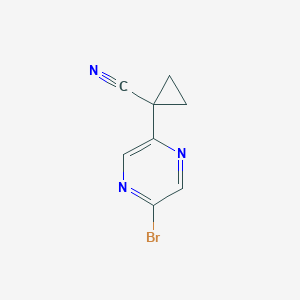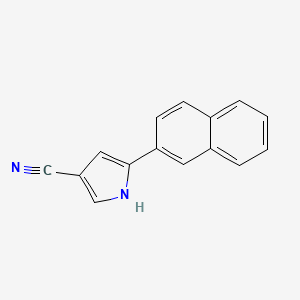
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one: is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: 5-Methyl-2-(3-aminophenyl)-1H-pyrazol-3(2H)-one.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. The pyrazolone ring is a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitrophenyl group imparts color properties that are valuable in the production of various colored materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4-nitrophenyl-1H-pyrazol-3(2H)-one
- 5-Methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Comparison: Compared to similar compounds, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to the position of the nitrophenyl group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 3-nitrophenyl group may provide different steric and electronic effects compared to a 4-nitrophenyl group, leading to variations in enzyme inhibition and other biological interactions.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-6,11H,1H3 |
InChI-Schlüssel |
PFURZMDZLVUZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)





![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)



